N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid
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Overview
Description
Acetamide,N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)-,9-carbamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Acetamide,N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)-,9-carbamate, typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)-,9-carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Acetamide,N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)-,9-carbamate has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Acetamide,N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)-,9-carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Properties
CAS No. |
1101-58-2 |
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Molecular Formula |
C16H18N4O6 |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
(2-acetamido-6-amino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate |
InChI |
InChI=1S/C16H18N4O6/c1-5-10(17)15(24)9-7(4-26-16(18)25)11-14(23)8(19-6(2)21)3-20(11)12(9)13(5)22/h8,14,23H,3-4,17H2,1-2H3,(H2,18,25)(H,19,21) |
InChI Key |
HFJJKGOJLPDATE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)NC(=O)C)N |
Origin of Product |
United States |
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